

# Application Notes: Structural Elucidation of Palmarumycin C3 via NMR and Mass Spectrometry

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## Compound of Interest

Compound Name: Palmarumycin C3

Cat. No.: B181729

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## Introduction

**Palmarumycin C3** is a spirobisanaphthalene natural product that has garnered interest due to its biological activities, including antimicrobial and antioxidant properties.<sup>[1]</sup> The structural characterization of such complex molecules is fundamental for understanding their mechanism of action and for guiding further drug development efforts. This document provides detailed application notes and protocols for the analysis of **Palmarumycin C3** using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The structure of **Palmarumycin C3** has been confirmed through these methods, as well as by X-ray analysis.

## Molecular and Spectroscopic Data Summary

The molecular formula of **Palmarumycin C3** has been determined to be  $C_{20}H_{12}O_6$ .<sup>[2][3]</sup>

## Mass Spectrometry Data

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

Ion	Measured m/z	Calculated m/z
[M+H] <sup>+</sup>	349.0703	349.0707
[M+Na] <sup>+</sup>	371.0522	371.0526

Table 1: HR-ESI-MS data for **Palmarumycin C3**.[\[3\]](#)

## NMR Spectroscopy Data

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential for elucidating the detailed chemical structure and stereochemistry of **Palmarumycin C3**. The following tables present the expected format for the NMR data. The specific chemical shifts (δ) and coupling constants (J) should be referenced from the primary literature, such as Krohn et al., 1994.

<sup>1</sup>H NMR Data (400 MHz, Acetone-d<sub>6</sub>)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
...	...	...	...

Table 2: Placeholder for <sup>1</sup>H NMR spectral data of **Palmarumycin C3**. Data to be populated from primary literature.

<sup>13</sup>C NMR Data (100 MHz, Acetone-d<sub>6</sub>)

Position	Chemical Shift (δ, ppm)
...	...

Table 3: Placeholder for <sup>13</sup>C NMR spectral data of **Palmarumycin C3**. Data to be populated from primary literature.

## Experimental Protocols

### Sample Preparation

- Isolation and Purification: **Palmarumycin C3** is isolated from cultures of endophytic fungi, such as *Berkleasium* sp.[3] The fungal culture is extracted with a suitable organic solvent (e.g., ethyl acetate), and the crude extract is subjected to chromatographic techniques (e.g., silica gel column chromatography, preparative HPLC) to yield pure **Palmarumycin C3**.
- NMR Sample Preparation:
  - Dissolve approximately 1-5 mg of purified **Palmarumycin C3** in 0.5-0.7 mL of a deuterated solvent (e.g., acetone- $d_6$  or  $CDCl_3$ ).
  - Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0$  ppm).
  - Transfer the solution to a 5 mm NMR tube.
- Mass Spectrometry Sample Preparation:
  - Prepare a dilute solution of **Palmarumycin C3** (approximately 10-100  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol or acetonitrile.
  - The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

## NMR Spectroscopy Protocol

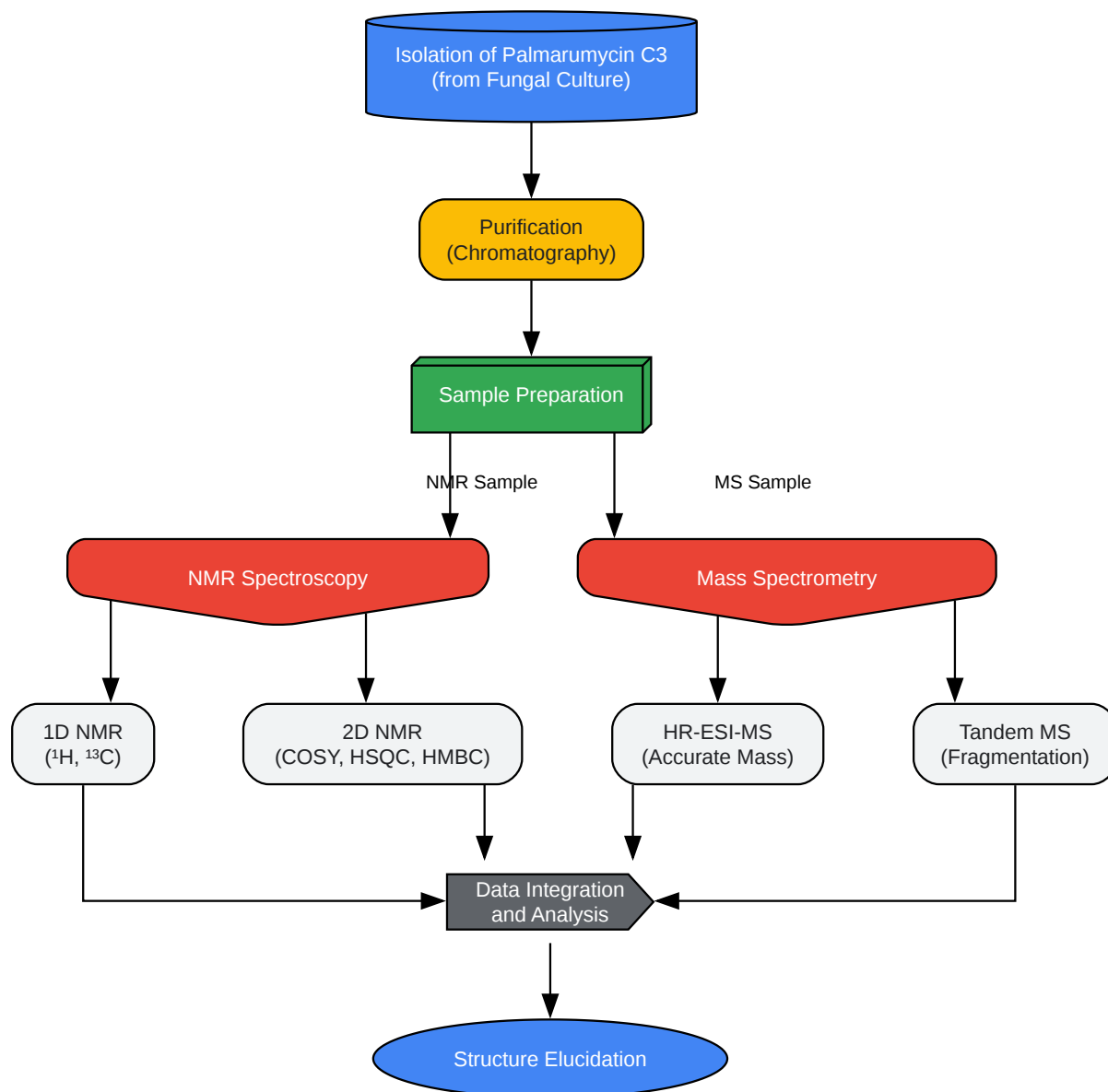
- Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a 5 mm probe.
- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the spectrometer to the sample.
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters:
    - Pulse program: zg30
    - Number of scans: 16-64

- Spectral width: 12-16 ppm
- Acquisition time: 2-4 s
- Relaxation delay: 1-5 s
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional  $^{13}\text{C}$  NMR spectrum with proton decoupling.
  - Typical parameters:
    - Pulse program: zgpg30
    - Number of scans: 1024-4096
    - Spectral width: 200-240 ppm
    - Acquisition time: 1-2 s
    - Relaxation delay: 2 s
- 2D NMR Experiments (for full structural assignment):
  - Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra to establish proton-proton and proton-carbon correlations, which are crucial for assigning all signals and confirming the connectivity of the molecule.
- Data Processing:
  - Apply Fourier transformation, phase correction, and baseline correction to the acquired FID (Free Induction Decay).
  - Reference the spectra to the internal standard (TMS at 0 ppm).
  - Integrate the  $^1\text{H}$  NMR signals and pick peaks for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Mass Spectrometry Protocol

- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source.
- Data Acquisition (HR-ESI-MS):
  - Operate the ESI source in positive ion mode.
  - Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for maximal signal intensity of the analyte.
  - Acquire mass spectra over a relevant  $m/z$  range (e.g., 100-1000).
  - Perform tandem MS (MS/MS) experiments by selecting the precursor ions ( $[M+H]^+$  and  $[M+Na]^+$ ) to obtain fragmentation patterns, which can further aid in structural confirmation.
- Data Analysis:
  - Determine the accurate mass of the molecular ions.
  - Use the accurate mass to calculate the elemental composition using the instrument's software.
  - Analyze the fragmentation pattern from MS/MS spectra to confirm the presence of key structural motifs.

## Analytical Workflow for Palmarumycin C3



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Caption: Workflow for the structural analysis of **Palmarumycin C3**.

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## References

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